

# Bay-069: A Potent and Selective Chemical Probe for BCAT1/2

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Bay-069

Cat. No.: B15548840

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

Branched-chain amino acid transaminases (BCATs) are critical enzymes in the catabolism of the essential branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine.[1] These enzymes catalyze the reversible transamination of BCAAs to their corresponding branched-chain  $\alpha$ -keto acids (BCKAs), a crucial step in nitrogen metabolism and energy production.[1] Two isoforms exist: the cytosolic BCAT1 (EC 2.6.1.42) and the mitochondrial BCAT2 (EC 2.6.1.42). Dysregulation of BCAT activity, particularly the overexpression of BCAT1, has been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[1][2][3]

This technical guide provides a comprehensive overview of **Bay-069**, a potent, cell-permeable, and selective dual inhibitor of BCAT1 and BCAT2.[4] Developed through a high-throughput screening campaign, **Bay-069** serves as a valuable chemical probe for elucidating the biological functions of BCAT1 and BCAT2 in health and disease. This document details its biochemical and cellular activity, selectivity, and pharmacokinetic properties, and provides detailed experimental protocols for its use. Additionally, it explores the signaling pathways modulated by BCAT1/2 inhibition.

## Quantitative Data Summary

The following tables summarize the key quantitative data for **Bay-069** and its corresponding negative control, BAY-771.

Compound	Target	Biochemical IC50 (nM)	Reference
Bay-069	BCAT1	31	[4]
BCAT2	153	[4]	
BAY-771	BCAT1	6,500	[5]
BCAT2	10,800	[5]	

Table 1: Biochemical Potency of **Bay-069** and BAY-771. The half-maximal inhibitory concentration (IC50) was determined using a biochemical assay with recombinant human BCAT1 and BCAT2.

Compound	Cell Line	Cellular BCAA Measurement IC50 (nM)	Reference
Bay-069	U-87 MG (high BCAT1)	358	[4]
MDA-MB-231 (high BCAT2)	874	[4]	
BAY-771	U-87 MG	6,200	[5]

Table 2: Cellular Activity of **Bay-069** and BAY-771. The IC50 values were determined by measuring the accumulation of branched-chain amino acids (BCAAs) in the cell culture medium of the specified cell lines.

Parameter	Value	Species	Reference
In Vitro ADME			
Metabolic Stability (Human Liver Microsomes)	High	Human	[4]
Metabolic Stability (Rat Hepatocytes)	Moderate	Rat	[4]
Caco-2 Permeability	High (no efflux)	N/A	[4]
In Vivo Pharmacokinetics			
Blood Clearance (CL <sub>blood</sub> )	Low	Rat	[4]
Volume of Distribution (V <sub>ss</sub> )	Moderate	Rat	[4]
Terminal Half-life (t <sub>1/2</sub> )	Intermediate	Rat	[4]
Oral Bioavailability (F%)	High	Rat	[4]
Oral Dosing in Mice	Up to 100 mg/kg once daily	Mouse	[6]

Table 3: Summary of In Vitro ADME and In Vivo Pharmacokinetic Properties of **Bay-069**.

## Experimental Protocols

### Biochemical BCAT1/2 Inhibition Assay

This protocol describes a coupled-enzyme assay to determine the inhibitory activity of compounds against BCAT1 and BCAT2.[7] The assay measures the consumption of NADH, which is proportional to the transaminase activity.

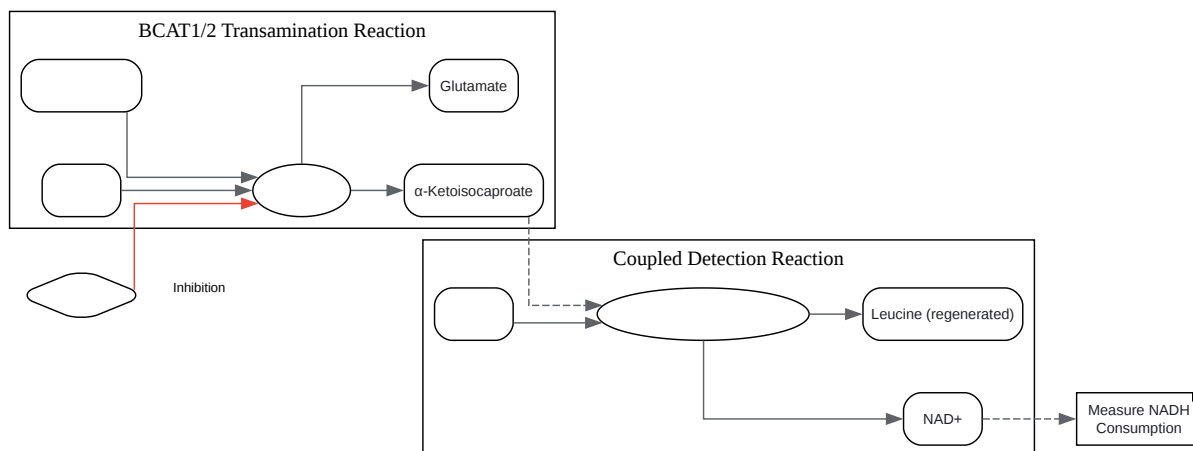
Materials:

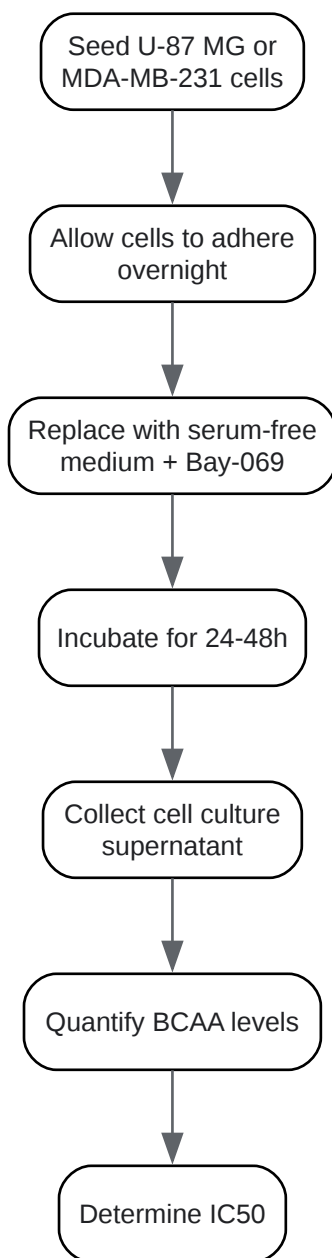
- Recombinant human BCAT1 or BCAT2 enzyme
- Leucine Dehydrogenase (LeuDH)
- $\alpha$ -Ketoisocaproate ( $\alpha$ -KIC)
- Leucine
- $\alpha$ -Ketoglutarate ( $\alpha$ -KG)
- $\beta$ -Nicotinamide adenine dinucleotide, reduced form (NADH)
- Ammonium Chloride (NH<sub>4</sub>Cl)
- Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM DTT)
- Test compounds (e.g., **Bay-069**) dissolved in DMSO
- 384-well microplates

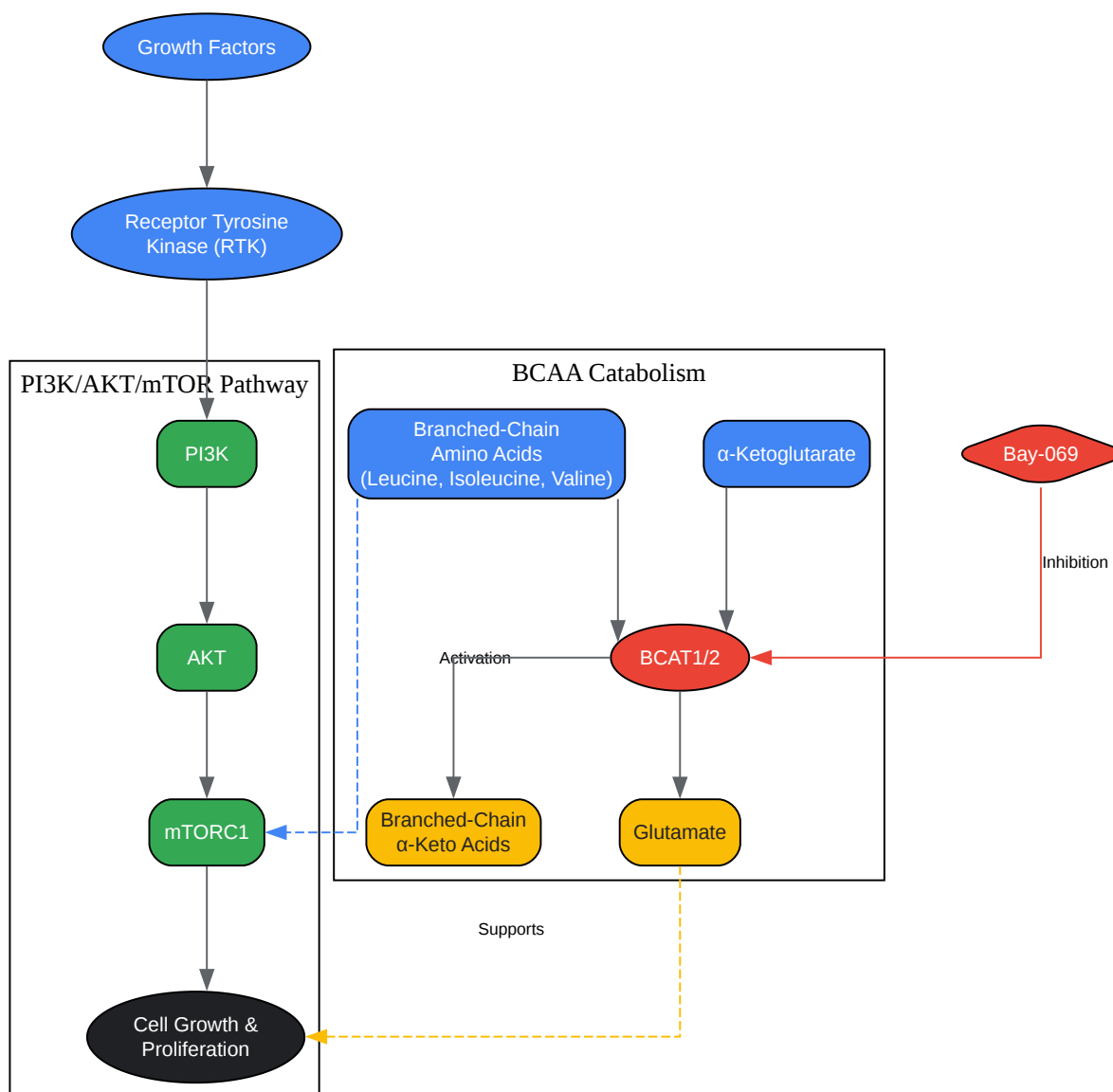
#### Procedure:

- Prepare a reaction mixture containing assay buffer,  $\alpha$ -KG, and NH<sub>4</sub>Cl.
- Add the test compound at various concentrations to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
- Add the BCAT1 or BCAT2 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
- Initiate the transamination reaction by adding Leucine to the wells.
- Allow the transamination reaction to proceed for a set time (e.g., 30 minutes) at 37°C.
- Add the coupling-enzyme mix containing LeuDH and NADH to the wells. This will initiate the conversion of the product of the first reaction ( $\alpha$ -KIC) back to Leucine, with the concomitant oxidation of NADH to NAD<sup>+</sup>.

- Monitor the decrease in NADH fluorescence or absorbance (at 340 nm) over time using a plate reader.
- Calculate the rate of reaction for each concentration of the test compound.
- Determine the IC<sub>50</sub> value by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.







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## References

- 1. BCAT1 Activates PI3K/AKT/mTOR Pathway and Contributes to the Angiogenesis and Tumorigenicity of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BCAT1 Activates PI3K/AKT/mTOR Pathway and Contributes to the Angiogenesis and Tumorigenicity of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. eubopen.org [eubopen.org]
- 6. bayer.com [bayer.com]
- 7. pubs.acs.org [pubs.acs.org]
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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)